molecular formula C15H15NO4S B2822178 N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421490-97-2

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2822178
CAS RN: 1421490-97-2
M. Wt: 305.35
InChI Key: UHUFWEOEHLPHDV-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, also known as THPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. THPD is a synthetic compound that belongs to the class of benzo[d][1,3]dioxole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Histone Deacetylase Inhibition

A study focused on the design, synthesis, and evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which include thiophene and benzo[d][1,3]dioxole derivatives, as novel histone deacetylase inhibitors. These compounds exhibited inhibitory activity against histone deacetylases and demonstrated antiproliferative activity against cancer cell lines, suggesting a potential application in cancer therapy (Jiao et al., 2009).

Antimicrobial Activity

Another study synthesized thiophene-carboxamide derivatives and evaluated their antimicrobial activity. The research highlighted the synthesis of complex molecules involving thiophene and benzo[d][1,3,2]dioxaphosphole structures, leading to compounds with promising antimicrobial properties (Talupur et al., 2021).

Site-Selective Catalysis

Research on Pd-catalyzed, site-selective p-hydroxyphenyloxylation of benzylic α-C(sp3)-H bonds utilized 1,4-benzoquinone with thioamide as a directing group. This method, which involves similar chemical moieties to the compound , underscores the utility in selective organic synthesis, potentially offering pathways for the development of novel pharmaceuticals or organic materials (Song et al., 2016).

Antioxidant Activity

A series of novel compounds with a structure closely related to the query compound were synthesized and evaluated for their antioxidant activity. This research demonstrates the potential of such compounds in developing antioxidant agents which could be used in pharmaceutical or cosmetic industries (Tumosienė et al., 2019).

Enzyme Inhibition

Compounds with structural similarities to the queried chemical have been evaluated for their ability to inhibit various enzymes, suggesting a potential application in the development of therapeutic agents targeting specific enzymatic pathways. For instance, benzothiazole derivatives have been synthesized and screened for diuretic activity, indicating potential uses in treating conditions related to water retention (Yar & Ansari, 2009).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-11(14-2-1-7-21-14)5-6-16-15(18)10-3-4-12-13(8-10)20-9-19-12/h1-4,7-8,11,17H,5-6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUFWEOEHLPHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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